2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide
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Overview
Description
2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide is a chemical compound with the molecular formula C10H15ClNO3 It is a derivative of acetamide, characterized by the presence of a chloro group, an oxan-4-yl group, and an oxopyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide typically involves the reaction of chloroacetyl chloride with the corresponding amine derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the desired purity of the final product. The reaction conditions would be optimized for scale-up, considering factors such as reaction time, temperature, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The oxopyrrolidinyl group can be reduced to form the corresponding hydroxyl derivative.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used. The reactions are conducted in anhydrous solvents, such as tetrahydrofuran (THF), under inert atmosphere.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used. The reactions are carried out in acidic or basic conditions, depending on the oxidizing agent.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Hydroxyl derivatives of the original compound.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxopyrrolidinyl group can interact with protein targets, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(oxan-4-yl)acetamide: A simpler derivative with similar structural features.
2-Chloro-N-(2,4-dinitrophenyl)acetamide: A derivative with additional nitro groups, which may enhance its biological activity.
2-Chloro-N-arylacetamide: A derivative with an aryl group, which can influence its chemical and biological properties.
Uniqueness
2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide is unique due to the presence of both the oxan-4-yl and oxopyrrolidinyl groups. These groups can confer specific chemical reactivity and biological activity, making this compound a valuable intermediate for the synthesis of more complex molecules and potential therapeutic agents.
Properties
IUPAC Name |
2-chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3/c12-7-10(15)13-9-1-4-14(11(9)16)8-2-5-17-6-3-8/h8-9H,1-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXIDTPKVCGYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NC(=O)CCl)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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